molecular formula C13H18N2O2 B1492319 (2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-80-7

(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No. B1492319
M. Wt: 234.29 g/mol
InChI Key: SYWIRUJKBZCSKN-ONEGZZNKSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H18N2O2. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it has a 3,3-dimethylcyclobutyl group attached to the pyrazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. These properties include density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved information.

Scientific Research Applications

Intermolecular Hydrogen Bonding

Research on acid-amide intermolecular hydrogen bonding explores the molecular recognition and dimer formation involving hydrogen bonding between the amide and carboxylic acid groups. This phenomenon has been observed in various solvents and phases, highlighting the compound's potential in molecular engineering and design (Wash et al., 1997).

Photochemistry and Photocatalytic Activities

Studies on the photochemistry of dimethyl- and tetramethyl-pyran-3-one derivatives, as well as photocycloaddition reactions of acylcyclohex-2-enones, provide insight into the chemical behavior under irradiation. These reactions can lead to the synthesis of various chemical structures, indicating the potential use of related compounds in synthesizing novel materials with specific optical and photocatalytic properties (Er & Margaretha, 1994); (Oliveira Ferrer & Margaretha, 2001).

Nanocrystal Synthesis and Applications

The synthesis and application of CdS nanocrystals from dithiocarbazate functionalized ligands highlight the compound's potential in nanomaterials science. These nanocrystals exhibit quantum confinement effects and are used in the photodegradation of dyes, suggesting the relevance of similar compounds in environmental remediation and solar energy applications (Mondal et al., 2015).

properties

IUPAC Name

(E)-3-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2)5-11(6-13)9-15-8-10(7-14-15)3-4-12(16)17/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,16,17)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWIRUJKBZCSKN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN2C=C(C=N2)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(C1)CN2C=C(C=N2)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

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